molecular formula C27H26N2O5S B2510473 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 442556-92-5

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2510473
CAS No.: 442556-92-5
M. Wt: 490.57
InChI Key: JZWBBBSOQQOFNH-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a butyl(ethyl)sulfamoyl group and a 9,10-dioxo-9,10-dihydroanthracen-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with butyl(ethyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then coupled with 4-aminobenzamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the anthracene moiety can be reduced to form hydroxy derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of the butyl(ethyl)sulfamoyl group.

    4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide: Positional isomer with the anthracene moiety attached at a different position.

Uniqueness

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its combination of the anthracene moiety and the butyl(ethyl)sulfamoyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-5-17-29(4-2)35(33,34)19-15-13-18(14-16-19)27(32)28-23-12-8-11-22-24(23)26(31)21-10-7-6-9-20(21)25(22)30/h6-16H,3-5,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWBBBSOQQOFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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